molecular formula C20H22N4O3S2 B2823409 N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 1421517-37-4

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No. B2823409
CAS RN: 1421517-37-4
M. Wt: 430.54
InChI Key: REEGTZMTDRCUMM-UHFFFAOYSA-N
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Description

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H22N4O3S2 and its molecular weight is 430.54. The purity is usually 95%.
BenchChem offers high-quality N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Studies have shown that modifications of sulfonamide compounds can yield derivatives with potent antiproliferative activities against human cancer cell lines, suggesting their potential as anticancer agents. For example, the modification of the acetamide group with alkylurea in certain compounds resulted in retained antiproliferative activity and reduced toxicity, indicating their suitability as cancer treatment agents with low side effects (Xiao-meng Wang et al., 2015).

Antimicrobial Applications

Heterocyclic compounds incorporating sulfamoyl moieties have been synthesized and evaluated for their antimicrobial properties. These compounds, through various synthetic pathways, have shown promising antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents (E. Darwish et al., 2014).

Enzyme Inhibition for Disease Treatment

Some synthesized compounds, particularly those involving heterocyclic scaffolds like triazolopyrimidine sulfonanilides, have been identified as inhibitors of specific enzymes, such as acetohydroxyacid synthase, which is a target for herbicidal activity. This suggests that similar structures could be tailored for inhibiting enzymes relevant to disease pathways, potentially offering new avenues for drug discovery (Chao-Nan Chen et al., 2009).

properties

IUPAC Name

N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-23-11-13(15-4-2-3-5-17(15)23)10-19(25)22-20-21-16-8-9-24(12-18(16)28-20)29(26,27)14-6-7-14/h2-5,11,14H,6-10,12H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEGTZMTDRCUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=NC4=C(S3)CN(CC4)S(=O)(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

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